2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15680738
Molecular Formula: C33H33NO5
Molecular Weight: 523.6 g/mol
* For research use only. Not for human or veterinary use.
![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -](/images/structure/VC15680738.png)
Specification
Molecular Formula | C33H33NO5 |
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Molecular Weight | 523.6 g/mol |
IUPAC Name | 2-methoxyethyl 2-methyl-5-oxo-7-phenyl-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C33H33NO5/c1-22-30(33(36)38-18-17-37-2)31(26-15-9-10-16-29(26)39-21-23-11-5-3-6-12-23)32-27(34-22)19-25(20-28(32)35)24-13-7-4-8-14-24/h3-16,25,31,34H,17-21H2,1-2H3 |
Standard InChI Key | UBXNYLHAUUMADF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OCCOC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a hexahydroquinoline backbone, a partially hydrogenated quinoline system that confers conformational rigidity while maintaining aromatic character. The core is substituted at positions 2, 3, 4, and 7 with distinct functional groups:
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Position 2: A methyl group () contributes to steric bulk and influences ring puckering .
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Position 3: A 2-methoxyethyl ester () enhances solubility and modulates electronic properties.
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Position 4: A 2-(benzyloxy)phenyl group () introduces aromatic stacking potential and metabolic stability .
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Position 7: A phenyl group () further stabilizes the structure through hydrophobic interactions .
Molecular Formula and Weight
Table 1: Comparative Molecular Features of Related Compounds
Synthetic Methodologies
Hantzsch Reaction Optimization
The synthesis follows a modified Hantzsch protocol, as demonstrated for analogous hexahydroquinolines . Key steps include:
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Microwave-Assisted Cyclocondensation: A one-pot reaction of 2-(benzyloxy)benzaldehyde (1.0 equiv), 1,3-cyclohexanedione (1.2 equiv), and 2-methoxyethyl acetoacetate (1.1 equiv) under microwave irradiation (100°C, 20 min) .
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Catalysis: Ammonium acetate (2.0 equiv) in ethanol facilitates imine formation and cyclization.
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Workup: Precipitation in ice-water followed by column chromatography (SiO2, ethyl acetate/hexane 3:7) yields the pure product (reported yield: 68–72% for similar systems) .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at (ester C=O), (ketone C=O), and (aryl ether C-O) .
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NMR Analysis:
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Mass Spectrometry: ESI-MS m/z 575.3 [M+H]+ (calculated: 574.65) .
Biological Activity and Mechanistic Insights
Myorelaxant Effects
In isolated rabbit gastric fundus models, structurally related compounds exhibit concentration-dependent relaxation (Emax = 82–94%) and potency (pD2 = 5.2–6.1) . The 2-methoxyethyl ester moiety enhances calcium channel blockade, comparable to nifedipine (pD2 = 6.8) .
Table 2: Pharmacological Parameters of Selected Analogs
Structure-Activity Relationships (SAR)
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Ester Chain Length: 2-Methoxyethyl groups improve membrane permeability vs. shorter chains (e.g., methyl).
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Aromatic Substitutions: 2-(Benzyloxy)phenyl enhances binding to hydrophobic pockets in ion channels vs. 3-methoxy or 1,3-benzodioxolyl groups .
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7-Phenyl Group: Stabilizes the boat conformation of the hexahydroquinoline core, optimizing receptor fit .
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